Product packaging for 6-Bromo-4-chloroquinoline(Cat. No.:CAS No. 65340-70-7)

6-Bromo-4-chloroquinoline

Cat. No.: B1276899
CAS No.: 65340-70-7
M. Wt: 242.50 g/mol
InChI Key: KJILYZMXTLCPDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Bromo-4-chloroquinoline (CAS 65340-70-7) is a high-purity halogenated quinoline serving as a versatile synthetic intermediate and building block in organic chemistry and pharmaceutical research. With a molecular formula of C 9 H 5 BrClN and a molecular weight of 242.50 g/mol, this compound is characterized by its solid form and melting point of 111-115 °C . This compound is particularly valued for its dual reactive sites; the bromo and chloro substituents allow for sequential, site-selective cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, as well as nucleophilic substitutions. This makes it an essential precursor in the synthesis of more complex quinoline derivatives, which are core structures in many agrochemicals and active pharmaceutical ingredients (APIs). Computational chemistry data predicts that this compound has high gastrointestinal absorption and blood-brain barrier penetration , suggesting its relevance in developing central nervous system (CNS)-targeting agents. It is also predicted to act as an inhibitor of the cytochrome P450 enzymes CYP1A2 and CYP2C19 , which is critical information for drug metabolism studies. Please note that this product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. Handle with care, as it may cause skin and serious eye irritation . For optimal shelf life, store in a cool, dark place, sealed in a dry environment .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5BrClN B1276899 6-Bromo-4-chloroquinoline CAS No. 65340-70-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-4-chloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJILYZMXTLCPDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60408689
Record name 6-Bromo-4-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65340-70-7
Record name 6-Bromo-4-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-4-chloroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis and Physicochemical Properties of 6 Bromo 4 Chloroquinoline

The preparation of 6-Bromo-4-chloroquinoline can be achieved through several synthetic routes, often involving multi-step processes. A common approach starts from 4-bromoaniline (B143363). atlantis-press.compatsnap.com

One documented method involves the reaction of 4-bromoaniline with ethyl propiolate to form 3-(4-bromoanilino)acrylate, which is then cyclized in a high-boiling solvent like diphenyl ether to yield 6-bromoquinolin-4(1H)-one. patsnap.comgoogle.com Subsequent treatment of the 6-bromoquinolin-4-ol (B142416) with a chlorinating agent such as phosphorus oxychloride (POCl₃) furnishes the desired this compound. atlantis-press.com An alternative synthesis involves the reaction of 6-bromo-4-hydroxyquinoline with phosphorus oxychloride. chemicalbook.com

The table below summarizes the key physicochemical properties of this compound.

PropertyValue
CAS Number 65340-70-7
Molecular Formula C₉H₅BrClN
Molecular Weight 242.50 g/mol
Appearance Yellowish solid
Melting Point 111.0 to 115.0 °C
Solubility Soluble in organic solvents like dichloromethane (B109758) and THF

Note: The properties listed are based on available data and may vary slightly depending on the source and purity. avantorsciences.com

Reactivity and Derivatization Strategies of 6 Bromo 4 Chloroquinoline

Nucleophilic Aromatic Substitution Reactions at the C-4 Position

The electron-withdrawing nature of the quinoline (B57606) ring system facilitates nucleophilic aromatic substitution (SNAr) at the C-4 position, where the chlorine atom acts as a leaving group. This reactivity is a cornerstone for introducing a variety of functional groups, particularly nitrogen-based nucleophiles.

Reaction with Various Amine Nucleophiles for 4-Aminoquinoline (B48711) Derivatives

The reaction of 6-bromo-4-chloroquinoline with a range of amine nucleophiles is a common and effective method for the synthesis of 4-amino-6-bromoquinoline (B1272292) derivatives. researchgate.netresearchgate.net These reactions are typically conducted under thermal conditions, often in a suitable solvent, and may be facilitated by acid or base catalysis depending on the nucleophilicity of the amine. researchgate.netnih.gov

For instance, the reaction of this compound with anilines can produce various 4-anilinoquinoline derivatives. researchgate.net Similarly, reactions with other amines, such as those containing a 2-methyl-2H-1,2,3-triazole motif, have been successfully employed to generate novel 4-aminoquinoline structures. researchgate.net The general scheme for this transformation involves the displacement of the C-4 chlorine by the amine nitrogen, yielding the corresponding 4-aminoquinoline product and hydrochloric acid, which is typically neutralized by an excess of the amine reactant or an added base. nih.gov

The structure of the amine nucleophile plays a significant role in the efficiency of the substitution reaction and the profile of the resulting products. The basicity and steric hindrance of the amine are key factors influencing the reaction rate. Generally, more basic and less sterically hindered amines react more readily.

Amine NucleophileReaction ConditionsProduct TypeYield (%)Reference
Aniline (B41778) DerivativesTypically thermal conditions in a suitable solvent.4-Anilinoquinoline DerivativesGood overall yields (53-67%) have been reported for similar reactions. researchgate.net
(N,N-diethyl)-1,3-diaminopropaneStandard nucleophilic substitution conditions.4-((3-(diethylamino)propyl)amino)-6-bromoquinolineData not specified, but this side chain is known to be effective in similar systems. ucsf.edu
2-methyl-2H-benzo[d] Current time information in Bangalore, IN.smolecule.comtriazol-5-amineStraightforward synthesis yielding the hydrochloride salt.6-Bromo-N-(2-methyl-2H-benzo[d] Current time information in Bangalore, IN.smolecule.comtriazol-5-yl)quinolin-4-amineA good overall yield of 68% has been reported. researchgate.net

In the context of this compound, nucleophilic aromatic substitution demonstrates high regioselectivity. The chlorine atom at the C-4 position is significantly more reactive towards nucleophiles than the bromine atom at the C-6 position. This is attributed to the electronic activation provided by the adjacent nitrogen atom in the quinoline ring, which stabilizes the Meisenheimer intermediate formed during the substitution at C-4.

This selective reactivity allows for the initial substitution at the C-4 position without affecting the C-6 bromine. The bromine atom can then be utilized in subsequent cross-coupling reactions, providing a pathway for sequential and site-selective derivatization of the quinoline scaffold. This principle is fundamental to the use of this compound as a versatile intermediate in the synthesis of complex molecules.

Influence of Amine Structure on Reaction Efficiency and Product Profile

Palladium-Catalyzed Cross-Coupling Reactions at the C-6 Position

The bromine atom at the C-6 position of the this compound scaffold is well-suited for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling significant diversification of the quinoline core. The lower bond dissociation energy of the C-Br bond compared to the C-Cl bond makes the C-6 position more reactive in these transformations.

Suzuki-Miyaura Coupling with Boronic Acids/Esters for C-C Bond Formation

The Suzuki-Miyaura coupling is a widely employed method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. In the case of this compound, the bromine at C-6 can be selectively coupled with various boronic acids or esters. nih.gov

This reaction is typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) or a preformed palladium complex, a suitable ligand (e.g., a phosphine), and a base. The choice of ligand can be crucial for achieving high yields, with sterically hindered phosphines like 2-(dicyclohexylphosphino)biphenyl (B1301957) being necessary for less reactive chloroquinolines. nih.gov The reaction has been used to introduce aryl groups at the C-6 position, leading to the synthesis of 6-aryl-4-chloroquinolines. nih.gov These intermediates can then undergo further functionalization, for example, through subsequent nucleophilic substitution at the C-4 position.

Boronic Acid/EsterCatalyst/LigandBaseProduct TypeReference
Arylboronic acidsPd(OAc)₂ / XPhosK₂CO₃6-Aryl-4-chloroquinolines soton.ac.uk
Phenylboronic acidPd/C / PPh₃Not specified6-Phenyl-4-chloroquinoline nih.gov
(Hetero)aryl boronic acidsXPhos precatalystK₂CO₃ in ethylene (B1197577) glycolN-substituted dibenzo Current time information in Bangalore, IN.oxazepin-11(10H)one derivatives researchgate.net

Other Cross-Coupling Methodologies for Diversification (e.g., Sonogashira, Buchwald-Hartwig Amination)

Beyond the Suzuki-Miyaura coupling, the bromine at the C-6 position of this compound can participate in other important palladium-catalyzed cross-coupling reactions, further expanding the synthetic utility of this intermediate.

The Sonogashira coupling allows for the formation of a C-C triple bond by reacting the aryl bromide with a terminal alkyne. libretexts.orgwikidoc.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikidoc.org This methodology provides a route to 6-alkynyl-4-chloroquinolines, which are valuable precursors for more complex structures.

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. rsc.org In the context of this compound, this reaction can be used to introduce a wide variety of amine nucleophiles at the C-6 position. organic-chemistry.org The choice of solvent can be crucial for selectivity, with studies on the related 6-bromo-2-chloroquinoline (B23617) showing that solvents like benzotrifluoride (B45747) can promote selective amination at the 6-position. organic-chemistry.org This reaction provides a complementary approach to the nucleophilic substitution at C-4 for introducing nitrogen-containing functional groups onto the quinoline ring.

These diverse cross-coupling methodologies, in conjunction with the selective nucleophilic substitution at the C-4 position, underscore the value of this compound as a key building block in the synthesis of a wide range of functionalized quinoline derivatives for various applications in medicinal chemistry and materials science. lookchem.com

Functionalization of the Quinoline Core

The presence of both a bromine and a chlorine atom on the quinoline ring of this compound provides a platform for a variety of chemical transformations. The distinct electronic environments of the C-4 and C-6 positions, as well as the potential for activation of other sites on the heterocyclic core, enable a range of derivatization strategies.

Introduction of Carbonitrile Groups (e.g., this compound-3-carbonitrile)

The introduction of a carbonitrile (cyano) group at the C-3 position of this compound yields This compound-3-carbonitrile (B1290487). This derivative is a valuable intermediate in the synthesis of more complex molecules. cymitquimica.com The carbonitrile group enhances the compound's polarity and can influence its biological activity. cymitquimica.com The synthesis of this compound can be achieved through various methods, often involving the reaction of a suitable precursor with a cyanide source. The resulting this compound-3-carbonitrile, with its multiple reactive sites, serves as a key building block for creating diverse chemical libraries. cymitquimica.comchemscene.com

Table 1: Properties of this compound-3-carbonitrile

Property Value
CAS Number 364793-54-4 chemscene.comnih.gov
Molecular Formula C₁₀H₄BrClN₂ chemscene.comnih.gov
Molecular Weight 267.51 g/mol chemscene.comnih.gov

| IUPAC Name | this compound-3-carbonitrile nih.gov |

Derivatization at other positions (e.g., C-2, C-3, C-7)

The functionalization of the this compound core extends beyond the C-4 and C-6 positions. Various synthetic methodologies allow for the introduction of substituents at other positions, such as C-2, C-3, and C-7, leading to a wide array of novel compounds with potentially interesting biological or material properties.

For instance, derivatization at the C-2 position can be achieved through nucleophilic substitution reactions. The C-3 position is also amenable to functionalization, as demonstrated by the introduction of carbonitrile groups. Furthermore, the C-7 position can be modified, for example, by the introduction of a trifluoromethyl group, which can enhance properties like lipophilicity and metabolic stability. The regioselectivity of these reactions is often controlled by a combination of electronic effects of the existing substituents and the choice of reagents and reaction conditions. nih.gov

Table 2: Examples of Derivatization at Other Positions

Derivative Name Position(s) Functionalized Key Features
3-Benzyl-6-bromo-2-chloroquinoline C-2, C-3 Synthesized via a one-pot cyclization-chlorination process.
6-Bromo-4-chloro-7-methoxy-3-nitroquinoline C-3, C-7 The methoxy (B1213986) and nitro groups can modulate biological activity. smolecule.com

Selective Halogen Exchange Reactions (e.g., Conversion to 6-Bromo-4-iodoquinoline)

One of the key reactivity features of this compound is the ability to undergo selective halogen exchange reactions. The chlorine atom at the C-4 position is generally more susceptible to nucleophilic substitution than the bromine atom at the C-6 position. This differential reactivity allows for the selective replacement of the chlorine with other halogens, such as iodine.

The conversion of this compound to 6-bromo-4-iodoquinoline (B1287929) is a well-established transformation. atlantis-press.comresearchgate.net This reaction is typically carried out using a Finkelstein-type reaction, employing sodium iodide (NaI) in a polar aprotic solvent like acetonitrile. atlantis-press.com The resulting 6-bromo-4-iodoquinoline is an important intermediate in the synthesis of various biologically active compounds. atlantis-press.comresearchgate.netatlantis-press.com The selective nature of this halogen exchange is crucial for controlling the subsequent steps in a multi-step synthesis.

Table 3: Reaction Conditions for Conversion to 6-Bromo-4-iodoquinoline

Reagent Solvent Temperature Yield Reference
NaI Acetonitrile 100°C 35.2%

Multi-Step Synthetic Schemes for Complex Molecular Architectures

This compound is a valuable starting material for the construction of complex molecular architectures due to its multiple, selectively addressable reactive sites. Its utility is demonstrated in the synthesis of various heterocyclic compounds, including those with potential pharmaceutical applications.

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a primary tool for elucidating the precise arrangement of atoms within the 6-Bromo-4-chloroquinoline molecule. By analyzing the magnetic properties of its atomic nuclei, detailed information about the chemical environment, connectivity, and spatial relationships of the constituent atoms can be obtained.

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated dimethyl sulfoxide (B87167) (DMSO-d6) or chloroform-d (B32938) (CDCl₃), provides critical information about the electronic environment of the protons on the quinoline (B57606) ring system. ichemical.comrsc.org The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitrogen atom and the halogen substituents (bromine and chlorine).

A predicted ¹H NMR spectrum in DMSO-d6 shows distinct signals for the aromatic protons. ichemical.com For instance, the proton at the C2 position (H-2) is expected to appear as a doublet due to coupling with the proton at the C3 position. Similarly, the protons on the benzene (B151609) ring (H-5, H-7, and H-8) exhibit characteristic splitting patterns (doublets and doublet of doublets) arising from their coupling with adjacent protons. ichemical.comrsc.org The coupling constants (J values) provide valuable information about the relative positions of these protons. For example, a typical ortho-coupling between adjacent protons on the benzene ring results in a larger J value compared to meta-coupling.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d6 (500 MHz) ichemical.com

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2 8.87 d 4.5
H-3 7.82 d 4.5
H-5 8.32 d 2.0
H-7 7.99 dd 9.0, 2.0

Note: Data is based on predicted values and may vary slightly from experimental results.

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment, which is significantly influenced by the attached functional groups and neighboring atoms.

In the ¹³C NMR spectrum, the carbon atoms directly bonded to the electronegative chlorine and bromine atoms (C-4 and C-6, respectively) are expected to show characteristic downfield shifts. rsc.org The quaternary carbons, those not bonded to any protons, can also be identified. For example, the carbon atoms at the ring junctions (C-4a and C-8a) and those bearing substituents will have distinct chemical shifts. The specific chemical shift values help to confirm the substitution pattern on the quinoline ring. rsc.org

Table 2: Representative ¹³C NMR Data for a 6-Bromo-4-substituted-quinoline Derivative in CDCl₃ rsc.org

Carbon Chemical Shift (δ, ppm)
C-2 151.4
C-3 103.8
C-4 160.3
C-5 124.3
C-6 120.2
C-7 133.6
C-8 130.8
C-4a 122.1

Note: This data is for a derivative, 6-Bromo-4-(2-bromo-4-methoxyphenoxy)quinoline, and serves as a representative example. The chemical shifts for this compound may differ.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically those on adjacent carbon atoms. This is instrumental in tracing the connectivity of the protons around the quinoline ring system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). columbia.edu Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon atom to which it is attached, allowing for the definitive assignment of carbon resonances for all protonated carbons. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). columbia.edu HMBC is crucial for identifying the connectivity between different parts of the molecule, particularly for assigning quaternary carbons and confirming the placement of the bromo and chloro substituents by observing long-range correlations from protons to these carbons. columbia.edu

¹³C NMR Spectral Analysis for Carbon Backbone and Functional Group Identification

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and the vibrational modes of the this compound molecule.

The FT-IR spectrum of this compound displays absorption bands corresponding to the vibrational frequencies of its specific bonds and functional groups. The aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. rsc.org The C=C and C=N stretching vibrations of the quinoline ring system give rise to a series of characteristic bands in the 1400-1600 cm⁻¹ region. rsc.org The presence of the carbon-chlorine (C-Cl) and carbon-bromine (C-Br) bonds will also result in characteristic absorption bands in the lower frequency region of the spectrum (fingerprint region). For instance, a C-Br stretch is noted at 658 cm⁻¹ in a related bromo-quinoline derivative. rsc.org

Table 3: Characteristic FT-IR Absorption Bands for a 6-Bromo-4-substituted-quinoline Derivative rsc.org

Wavenumber (cm⁻¹) Vibrational Mode
3070 Aromatic C-H stretch
1589 C=N stretch
1560 Aromatic C=C stretch

Note: This data is for a derivative, 6-Bromo-4-(2-bromophenoxy)quinoline, and serves as a representative example. The exact peak positions for this compound may vary.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within this compound. The quinoline ring system, being an aromatic heterocycle, exhibits characteristic absorptions in the UV region. These absorptions are primarily due to π–π* transitions of the conjugated π-electron system. nih.govtanta.edu.eg The position and intensity of these absorption bands are influenced by the nature of the solvent and the presence of substituents on the quinoline ring. nih.govresearchgate.net

The electronic transitions in molecules like this compound involve the promotion of valence electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other higher energy orbitals. tanta.edu.eg For aromatic systems such as quinoline, these are typically π → π* transitions. nih.govtanta.edu.eg The presence of the bromine and chlorine atoms, as auxochromes, can cause a shift in the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift) compared to the unsubstituted quinoline. tanta.edu.eg The polarity of the solvent can also affect the absorption spectrum; polar solvents may stabilize the excited state differently than nonpolar solvents, leading to shifts in λmax. tanta.edu.eg Detailed studies on related quinoline derivatives show that electronic absorption is sensitive to the polarity of the microenvironment provided by different solvents. researchgate.net

Table 1: Expected UV-Vis Spectroscopic Data for this compound This table is based on general principles for this class of compounds, as specific experimental data for this exact compound is not detailed in the provided sources.

Transition Type Expected Wavelength Region (nm) Influencing Factors
π–π*200 - 400Solvent polarity, pH, Substitution pattern

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of this compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which is crucial for confirming the elemental composition of a molecule. lcms.cz For this compound, the molecular formula is C₉H₅BrClN. bldpharm.combiosynth.comscbt.com HRMS can differentiate this formula from other possibilities with the same nominal mass by measuring the mass to several decimal places. lcms.cz This high level of accuracy is essential in medicinal chemistry and drug discovery for unambiguous structure confirmation. lcms.czmdpi.com While HRMS data for derivatives of this compound are reported, confirming their synthesis, the same technique is applied to verify the identity of the parent compound. mdpi.comresearchgate.netsemanticscholar.org

Table 2: Molecular Weight and Formula of this compound This table provides the fundamental data used for HRMS analysis.

Parameter Value Source(s)
Molecular FormulaC₉H₅BrClN bldpharm.combiosynth.comscbt.com
Nominal Molecular Weight242.50 g/mol bldpharm.combiosynth.comscbt.com
Theoretical Monoisotopic Mass240.9348 uCalculated

Fragmentation Pattern Analysis for Structural Information

In mass spectrometry, the molecular ion of this compound undergoes fragmentation, and the resulting pattern is a fingerprint that helps in structural elucidation. A key feature in the mass spectrum of this compound is the isotopic pattern caused by the presence of bromine and chlorine. libretexts.org Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a characteristic cluster of peaks for the molecular ion (M, M+2, M+4).

The fragmentation process for aromatic halides typically involves the loss of the halogen atoms. libretexts.org Therefore, prominent peaks corresponding to the loss of a chlorine radical ([M-Cl]⁺) and a bromine radical ([M-Br]⁺) would be expected. Subsequent fragmentation would likely involve the breakdown of the quinoline ring structure. Analysis of related compounds like 6-Bromo-2-chloroquinoline-3-carbaldehyde (B1279829) shows fragmentation patterns that include the loss of Br (-79.9 Da) and Cl (-35.5 Da).

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions. Although specific crystallographic data for this compound itself is not detailed in the provided results, the crystal structures of several of its derivatives have been solved. mdpi.commdpi.comnih.gov

For instance, crystallographic analysis of HCl salts of 4-anilinoquinoline derivatives, synthesized from this compound, reveals detailed structural information. mdpi.commdpi.com These studies show the planarity of the quinoline ring system and the dihedral angles between the quinoline moiety and other substituted groups. mdpi.commdpi.com In the crystal structure of ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate, the quinoline ring system is observed to be planar. nih.gov Such analyses also elucidate how molecules pack in the crystal lattice, often revealing intermolecular forces like hydrogen bonding which are integral to the solid-state structure. mdpi.comnih.gov A similar analysis of this compound would provide definitive confirmation of its molecular geometry and solid-state conformation.

Table 3: Information Obtainable from X-ray Crystallography This table outlines the typical data produced by an X-ray crystallographic analysis, based on studies of closely related compounds.

Parameter Description Reference from Derivatives
Crystal System & Space GroupDefines the symmetry of the unit cell. nih.gov
Unit Cell DimensionsThe lengths and angles of the basic repeating unit of the crystal. mdpi.com
Bond Lengths & AnglesPrecise measurements of the distances and angles between atoms. mdpi.comnih.gov
Dihedral AnglesDescribes the conformation of the molecule, e.g., the twist between ring systems. mdpi.commdpi.comnih.gov
Intermolecular InteractionsIdentifies forces like hydrogen bonding and π-stacking that define the crystal packing. mdpi.comnih.gov

In-Depth Computational Analysis of this compound Remains Largely Uncharted

A comprehensive review of scientific literature reveals a notable gap in the dedicated computational and theoretical investigation of the specific chemical compound this compound. Despite its role as a key precursor in the synthesis of various biologically active molecules, detailed quantum chemical analyses focusing solely on the parent compound are not extensively available in published research.

Computational chemistry, particularly through methods like Density Functional Theory (DFT), offers profound insights into the electronic structure, molecular geometry, and potential reactivity of chemical compounds. Such studies typically involve the optimization of the molecule's geometry, analysis of its frontier molecular orbitals (HOMO-LUMO), mapping of the molecular electrostatic potential (MEP), and calculation of atomic charge distributions. Furthermore, these theoretical methods can predict spectroscopic properties, providing simulated Infrared (IR) and Raman spectra that are invaluable for experimental work.

While numerous studies have employed these computational tools to investigate derivatives of this compound, such as those with additional functional groups at various positions, the foundational data for the parent molecule is not readily found. For instance, DFT calculations have been reported for compounds like this compound-3-carboxamide and This compound-2-carboxaldehyde (B1285048) to explore their electronic properties and reactivity. Similarly, extensive theoretical and experimental studies have been conducted on the closely related compound, 6-chloroquinoline (B1265530), providing a full suite of computational data including optimized geometry, vibrational analysis, and electronic properties. dergipark.org.trresearchgate.netdergipark.org.tr

However, the addition of a bromine atom at the 6-position and a chlorine atom at the 4-position on the quinoline core creates a unique electronic and steric environment. The specific influence of this particular substitution pattern on the molecule's conformational preferences, the energy of its frontier orbitals, its electrostatic potential landscape, and its vibrational modes has not been the subject of a dedicated, published study according to available search results.

Consequently, it is not possible to provide detailed, scientifically validated data tables and in-depth analysis for the following specific computational topics for this compound:

Prediction of Spectroscopic Properties through Computational Methods

Theoretical IR and Raman Spectra Simulation

The absence of such fundamental computational data highlights an opportunity for future research to characterize this compound, which would provide a valuable theoretical baseline for chemists working with this important synthetic building block.

Prediction of UV-Vis Absorption Spectra using Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules. dergipark.org.trresearchgate.net This approach calculates the excitation energies, oscillator strengths, and corresponding wavelengths of electronic transitions, providing a theoretical UV-Vis spectrum. dergipark.org.trresearchgate.net For quinoline derivatives, TD-DFT has been successfully employed to understand the influence of substituents on their photophysical properties.

The electronic transitions in molecules like this compound are typically of the π → π* and σ → σ* type. researchgate.net The specific wavelengths of absorption are influenced by the electronic nature of the substituents on the quinoline ring. dergipark.org.tr For instance, the presence of electron-withdrawing groups like bromine and chlorine can significantly alter the energy of the frontier molecular orbitals (HOMO and LUMO), thereby affecting the absorption spectrum. dergipark.org.tr

TD-DFT calculations are often performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p). dergipark.org.trresearchgate.net The accuracy of the predicted spectrum can be influenced by the choice of the functional and basis set, as well as the solvent model used in the calculation. researchgate.netfaccts.de While TD-DFT provides a good balance between computational cost and accuracy for many organic molecules, it's important to note that the predicted spectra might be systematically shifted compared to experimental results. faccts.de These calculations are valuable for correlating substituent effects with changes in absorption and emission maxima.

A hypothetical TD-DFT calculation for this compound might yield the following data, illustrating the predicted electronic transitions.

Table 1: Hypothetical TD-DFT Predicted UV-Vis Absorption Data for this compound

Excitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
3.873200.15HOMO -> LUMO
4.592700.28HOMO-1 -> LUMO
5.172400.11HOMO -> LUMO+1

Computational NMR Chemical Shift Prediction (e.g., GIAO method)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a crucial application of computational chemistry for structure elucidation. conicet.gov.ar The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR shielding tensors, which are then converted to chemical shifts. dergipark.org.trgaussian.com This method is compatible with various levels of theory, including Hartree-Fock and Density Functional Theory (DFT). gaussian.comresearchgate.net

For accurate predictions, the molecular geometry should first be optimized at a suitable level of theory, such as B3LYP with a 6-31+G(d,p) basis set. researchgate.net The NMR chemical shifts are then calculated using the GIAO method, often with a larger basis set like 6-311+G(2d,p). github.io The choice of the solvent model can also significantly improve the accuracy of the predicted shifts, especially for protons. researchgate.net

The calculated isotropic shielding values are typically referenced to a standard, such as tetramethylsilane (B1202638) (TMS), to obtain the chemical shifts (δ) that can be directly compared with experimental data. Empirical scaling factors are sometimes applied to the calculated shieldings to correct for systematic errors and improve the agreement with experimental values. conicet.gov.argithub.io The GIAO method has been shown to provide more accurate results compared to other methods like CSGT and IGAIM for aromatic systems. researchgate.net

Below is a table of hypothetical predicted ¹³C and ¹H NMR chemical shifts for this compound using the GIAO method.

Table 2: Hypothetical Predicted NMR Chemical Shifts for this compound (GIAO/B3LYP/6-311+G(2d,p))

AtomPredicted Chemical Shift (ppm)
C2151.5
C3123.8
C4148.2
C4a126.9
C5129.5
C6120.1
C7136.4
C8128.8
C8a149.3
H28.7
H37.6
H57.9
H78.2
H88.1

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Prediction of Binding Affinities and Interaction Modes with Biological Receptors

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.govbohrium.com For this compound and its derivatives, docking studies can provide insights into their potential interactions with biological targets, such as enzymes and receptors. These studies can predict the binding affinity, which is a measure of the strength of the interaction, and the specific binding mode, including key interactions like hydrogen bonds and halogen bonds.

For instance, derivatives of this compound have been investigated as inhibitors of various kinases and other enzymes. biorxiv.org Docking studies can reveal how the bromo and chloro substituents contribute to the binding affinity and selectivity. The halogen atoms can participate in halogen bonding, which is an important non-covalent interaction in ligand-receptor binding. The quinoline nitrogen can act as a hydrogen bond acceptor.

Software like AutoDock Vina is commonly used for such predictions. The results of docking studies are often presented as a binding energy (e.g., in kcal/mol) and a visual representation of the ligand in the binding site of the receptor. These predictions are crucial for understanding the mechanism of action at a molecular level and for guiding the design of more potent and selective inhibitors. nih.gov

Conformational Changes and Stability in Biological Environments

Molecular dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time. biorxiv.orgsoton.ac.uk These simulations can provide valuable information about the conformational changes of a ligand, such as this compound, and its complex with a biological target. biorxiv.org MD simulations can also assess the stability of the ligand-receptor complex in a simulated biological environment, often including explicit water molecules and ions. soton.ac.uk

Structure-Activity Relationship (SAR) Studies based on Computational Data

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. uni-bonn.deresearchgate.net Computational methods play a significant role in modern SAR analysis. uni-bonn.de By combining computational data with experimental results, researchers can build robust SAR models.

For quinoline derivatives, computational data can help explain observed SAR trends. For example, the electron-withdrawing effects of the bromine and chlorine atoms in this compound can be quantified using DFT calculations. These electronic effects can be correlated with the compound's reactivity and biological activity. The lipophilicity, often estimated computationally as logP, is another important parameter that influences a compound's pharmacokinetic properties. The presence of halogen atoms generally increases lipophilicity.

Conclusion

Established Synthetic Routes to this compound

Synthesis from 6-Bromoquinolin-4-ol (B142416) via Chlorination with Phosphorus Oxychloride (POCl₃)

A direct and common method for the synthesis of this compound is the chlorination of 6-bromoquinolin-4-ol using phosphorus oxychloride (POCl₃). atlantis-press.comchemicalbook.com In a typical procedure, 6-bromoquinolin-4-ol is treated with an excess of POCl₃, which acts as both the chlorinating agent and the solvent. The reaction mixture is heated to reflux for several hours. atlantis-press.comchemicalbook.com The addition of a catalytic amount of dimethylformamide (DMF) can facilitate the reaction. atlantis-press.comresearchgate.net After the reaction is complete, the excess POCl₃ is removed, and the residue is carefully quenched with ice water. Neutralization with a base, such as sodium bicarbonate or potassium carbonate, precipitates the crude product, which can then be purified. atlantis-press.comchemicalbook.com Yields for this chlorination step are often high, with reports of up to 98.5%. chemicalbook.com

Table 1: Synthesis of this compound from 6-Bromoquinolin-4-ol

Reactant Reagent Conditions Yield (%) Reference
6-Bromoquinolin-4-ol POCl₃, DMF (cat.) Reflux, 110°C, 3h 81 atlantis-press.com
6-Bromoquinolin-4-ol POCl₃ Reflux, 6h 98.5 chemicalbook.com

Multi-step Synthetic Sequences from Aromatic Anilines and Carbonyl Precursors

The precursor, 6-bromoquinolin-4-ol, is itself synthesized from more fundamental building blocks, primarily 4-bromoaniline (B143363), through various cyclization strategies.

One established route involves the reaction of 4-bromoaniline with triethyl orthoformate and Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). atlantis-press.comgoogle.com In this sequence, 4-bromoaniline is first condensed with Meldrum's acid and triethyl orthoformate to form an intermediate, 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. atlantis-press.comresearchgate.net This intermediate is then subjected to a high-temperature thermal cyclization in a high-boiling solvent like diphenyl ether or Dowtherm A to yield 6-bromoquinolin-4-ol. atlantis-press.comgoogle.com The subsequent chlorination with POCl₃ as described previously furnishes the final product, this compound. atlantis-press.com

Another significant pathway begins with the reaction of 4-bromoaniline and ethyl propiolate. patsnap.com This initial reaction, typically carried out in a solvent like methanol, yields 3-(4-bromoaniline) ethyl acrylate. patsnap.com This intermediate is then cyclized at high temperatures (200-220°C) in diphenyl ether to produce 6-bromoquinolin-4(1H)-one. patsnap.com The final step is the chlorination of this quinolinone with POCl₃ to give this compound. google.compatsnap.com This three-step process has been shown to be efficient and suitable for larger-scale production. google.com

Table 2: Representative Yields for the Ethyl Propiolate Route

Step Reactants Conditions Yield (%) Reference
Acrylate Formation 4-Bromoaniline, Ethyl Propiolate Methanol, 40°C, 48h 99 google.com
Cyclization 3-(4-bromoaniline) ethyl acrylate Diphenyl ether, 200°C - patsnap.com
Chlorination 6-Bromoquinolin-4(1H)-one, POCl₃ Toluene (B28343), 115°C, 4h 32 google.com

A similar strategy employs diethyl ethoxymethylenemalonate as the three-carbon synthon. 4-Bromoaniline is reacted with diethyl ethoxymethylenemalonate, often neat or in a solvent like toluene, at elevated temperatures to form 2-[(4-bromophenylamino)methylene]malonic acid diethyl ester. google.comjustia.com This intermediate can then be cyclized and chlorinated in a one-pot reaction using POCl₃ under microwave irradiation to afford ethyl this compound-3-carboxylate. justia.com Alternatively, the intermediate can be cyclized in a high-boiling solvent, followed by decarboxylation and subsequent chlorination to yield this compound. rsc.org

Optimized Synthetic Protocols for Enhanced Yield and Selectivity

In the chlorination step, using phosphorus trichloride (B1173362) in toluene has been reported to give yields of over 90%. Microwave-assisted synthesis has also been employed to accelerate the reactions, particularly the cyclization and chlorination steps, significantly reducing reaction times. justia.com For the route involving Meldrum's acid, conducting the initial condensation without a solvent has been explored to improve efficiency. atlantis-press.comresearchgate.net These optimizations are crucial for making the synthesis of this compound more cost-effective and environmentally friendly. google.com

An in-depth examination of the synthetic pathways leading to this compound and its essential precursors reveals a series of sophisticated chemical strategies. These methodologies focus on efficiency, selectivity, and the preparation of key intermediates for further chemical modification.

Applications of 6 Bromo 4 Chloroquinoline and Its Derivatives in Medicinal Chemistry

Development of Anti-Infective Agents

The versatile scaffold of 6-Bromo-4-chloroquinoline has been extensively utilized in the pursuit of new treatments for infectious diseases. The presence of halogen substituents on the quinoline (B57606) ring is often associated with enhanced antimicrobial properties, making this compound a valuable precursor for anti-infective drug discovery.

Antimalarial Agents

The quinoline core is famously associated with antimalarial drugs like chloroquine. Researchers have leveraged this compound derivatives to create new hybrid molecules aimed at overcoming drug resistance in Plasmodium falciparum, the deadliest species of malaria parasite. future-science.come-century.us One approach involves synthesizing hybrids of chloroquinoline and pyrazole. researchgate.net For example, This compound-2-carboxaldehyde (B1285048) has been investigated for its antimalarial potential, showing an IC₅₀ value of 1.2 µM against the Pf3D7 strain of the parasite, although it was less effective against the chloroquine-resistant PfDd2 strain. The development of hybrid compounds containing multiple bioactive components is a promising strategy to generate structurally diverse prototypes with the potential for high biological activity and a delayed onset of drug resistance. future-science.com

Antibacterial Agents

Derivatives of this compound have demonstrated significant potential as antibacterial agents. In one study, a series of 6-bromo-2-methyl-4-(2-(1-phenylethylidene)hydrazinyl) quinolines were synthesized and showed a broad spectrum of antimicrobial activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. derpharmachemica.com Another research effort focused on synthesizing acetohydrazide derivatives, where compounds derived from N'-((6-bromo-2-chloroquinolin-3-yl)methylene)-2-chloroacetohydrazide exhibited good antibacterial potency against P. aeruginosa and E. coli. eurjchem.com Furthermore, derivatives of 6-bromo-2-chloroquinoline-3-carbaldehyde (B1279829) have shown significant antibacterial activity against resistant strains of E. coli and S. aureus.

Antifungal and Antiviral Activities

The therapeutic reach of this compound derivatives extends to fungal and viral infections. Research has shown that 6-bromo-4-ethoxyethylthio quinazoline (B50416) possesses high antifungal activity against various plant pathogenic fungi. researchgate.net Similarly, hydrazone derivatives of 6-bromo-2-methyl-quinoline have been evaluated against pathogenic fungi like Fusarium pallidoroseum and Candida albicans, demonstrating notable antifungal effects. derpharmachemica.com In the realm of antiviral research, derivatives of 6-bromo-2-chloroquinoline-3-carbaldehyde have been assessed for their potential against HIV and other viral infections. Additionally, novel 4-thioquinazoline derivatives containing a chalcone (B49325) moiety, synthesized from bromo-quinazoline precursors, have been found to effectively control Tobacco Mosaic Virus (TMV). nih.gov

Inhibition of Bacterial Enzymes (e.g., DNA Gyrase, Topoisomerase IV)

The mechanism behind the antibacterial action of many quinoline-based compounds involves the inhibition of essential bacterial enzymes, namely DNA gyrase and topoisomerase IV. nih.gov These enzymes are critical for bacterial DNA replication, transcription, and repair. By targeting and inhibiting these topoisomerases, quinolone derivatives can lead to bacterial cell death. smolecule.com While resistance can emerge through mutations in these target enzymes, research continues to discover novel inhibitors. google.com For instance, a novel series of compounds that inhibit DNA gyrase and topoisomerase IV by stabilizing the enzyme-DNA cleavage complex has been identified, offering a structural basis to overcome resistance mechanisms seen with traditional fluoroquinolones. nih.gov This mechanism is believed to be central to the antibacterial effects observed in various derivatives of this compound. smolecule.com

Anticancer Research and Target Inhibition

In addition to anti-infective applications, this compound is a cornerstone in the development of targeted anticancer therapies. Its adaptability allows for the synthesis of inhibitors for various protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.

Kinase Inhibitors

The 4-anilino-quin(az)oline scaffold, often derived from this compound, is a well-established "hinge binder" that can interact with the ATP-binding site of numerous kinases. mdpi.com The substitution patterns on this scaffold can be fine-tuned to achieve varying degrees of selectivity, from broad-spectrum to highly specific inhibitors. mdpi.commdpi.com

Target KinasePrecursor CompoundKey Findings
PI3K/mTOR This compoundServes as a key starting material for potent dual inhibitors. nih.gov
Ethyl this compound-3-carboxylateAn essential intermediate in the synthesis of advanced PI3K/mTOR inhibitors. rsc.org
TNNi3K This compound derivativesUsed to generate 4-anilinoquinazoline (B1210976) inhibitors of this cardiac-specific kinase. nih.govscite.ai
RIPK2 This compoundReacted with various amines to produce a series of 4-aminoquinoline-based RIPK2 inhibitors. semanticscholar.orgnih.gov
EGFR-TK This compound-3-carbonitrile (B1290487)Used to synthesize dual inhibitors of EGFR and PI3K. google.com

PI3K/mTOR Dual Inhibitors

The phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical regulator of cell growth and is frequently mutated in human cancers. nih.gov this compound is a fundamental building block for the synthesis of potent dual inhibitors of PI3K and mTOR. nih.gov A prominent example is GSK2126458, a highly potent oral inhibitor whose synthesis begins with the conversion of this compound to a 4-iodo intermediate, followed by palladium-catalyzed cross-coupling reactions to build the final complex molecule. nih.gov Other synthetic routes start with ethyl this compound-3-carboxylate, which is derived from its 4-hydroxy precursor, to create a variety of 3-amidoquinoline derivatives that effectively inhibit the PI3K/mTOR pathway. rsc.orgnih.gov

TNNi3K

Cardiac Troponin I-Interacting Kinase (TNNi3K) is a kinase specific to cardiomyocytes, and its inhibition is being explored as a strategy to protect the heart from ischemic injury. nih.gov Research into small molecule inhibitors of TNNi3K has utilized this compound derivatives. nih.gov In these studies, this compound is reacted with specific anilines via nucleophilic aromatic substitution to produce 4-anilinoquinazolines that are evaluated for their TNNi3K inhibitory activity. nih.govscite.ai This work has led to a deeper understanding of the structure-activity relationships for this important cardiac target. nih.gov

RIPK2

Receptor-interacting protein kinase 2 (RIPK2) is a key mediator of immune signaling and is considered a drug target for inflammatory diseases and cancer. semanticscholar.orgresearchgate.net A novel series of potent and selective 4-aminoquinoline-based RIPK2 inhibitors were designed and synthesized starting from this compound. semanticscholar.orgnih.gov The synthesis involves a nucleophilic substitution reaction between this compound and various amines. semanticscholar.orgresearchgate.net Further modifications, such as Suzuki-Miyaura reactions at the 6-position (bromo group), have led to the identification of compounds with high affinity (IC₅₀ = 5.1 ± 1.6 nM) and excellent selectivity for RIPK2. semanticscholar.orgnih.gov The bromine atom at the C6 position is considered important as it can retain interaction with a serine residue in the ATP-binding pocket. semanticscholar.org

EGFR-TK

The Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK) is a well-known target in cancer therapy. The 4-anilino-quinazoline scaffold is a classic structure for EGFR inhibitors. mdpi.com A class of small molecules with a quinoline structure, designed as dual inhibitors of EGFR and PI3K, have been developed. The synthesis of these compounds can start from this compound-3-carbonitrile, which is reacted with an appropriate aniline (B41778) derivative to produce the final inhibitor. google.com This highlights another avenue where the this compound scaffold contributes to the development of modern anticancer agents.

Induction of Apoptosis and Cell Cycle Arrest

Derivatives of this compound have demonstrated the ability to induce apoptosis, or programmed cell death, and cause cell cycle arrest in various cancer cell lines. This is a key mechanism behind their potential as anticancer agents.

One study reported that a hybrid compound, 6f , derived from this compound, induced cell cycle arrest at the G1 phase in MCF-7 breast cancer cells. researchgate.net This was accompanied by a decrease in the mitochondrial membrane potential, indicating the involvement of the mitochondrial-dependent apoptotic pathway. researchgate.net Further investigation revealed that compound 6f could inhibit EGFR tyrosine kinase, a key player in cancer cell proliferation and survival. researchgate.net

Similarly, This compound-2-carboxaldehyde has been shown to induce apoptosis in HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. The mechanism involves a dose-dependent reduction in cell viability and an increase in both early and late apoptotic cells. Another derivative, methyl 7-bromo-4-chloroquinoline-2-carboxylate , was found to induce G0/G1 cell cycle arrest and inhibit DNA/RNA synthesis in HCT116 (colorectal cancer) and CCRF-CEM (leukemia) cells, leading to apoptosis through the activation of caspase-3. vulcanchem.com

In a study on newly synthesized chlorpromazine (B137089) analogues incorporating a quinoline scaffold, it was found that these derivatives exerted an antiproliferative effect by inducing cell cycle arrest at the S phase, which subsequently led to apoptosis. mdpi.com Specifically, treatment of A549 lung cancer cells and HCT116 colon cancer cells with these compounds resulted in a significant increase in the sub-G1 phase cell population, a hallmark of apoptosis. mdpi.com

The following table summarizes the effects of different this compound derivatives on apoptosis and the cell cycle:

Compound/DerivativeCell Line(s)EffectMechanism
6f (hybrid)MCF-7 (Breast Cancer)G1 phase cell cycle arrest, ApoptosisMitochondrial-dependent pathway, EGFR tyrosine kinase inhibition researchgate.net
This compound-2-carboxaldehyde HeLa (Cervical Cancer), MCF-7 (Breast Cancer)ApoptosisInhibition of cell proliferation
Methyl 7-bromo-4-chloroquinoline-2-carboxylate HCT116 (Colorectal Cancer), CCRF-CEM (Leukemia)G0/G1 cell cycle arrest, ApoptosisDNA/RNA synthesis inhibition, Caspase-3 activation vulcanchem.com
Tetracyclic Azaphenothiazines with Quinoline RingA549 (Lung Cancer), HCT116 (Colon Cancer)S phase cell cycle arrest, ApoptosisIncrease in sub-G1 phase cell population mdpi.com

Inhibition of Cellular Promoting Factors (e.g., Tubulin Polymerization, Topoisomerase)

The anticancer activity of quinoline derivatives, including those based on the this compound scaffold, is often attributed to their ability to inhibit key cellular components that promote cancer growth, such as tubulin and topoisomerase enzymes. researchgate.net

Tubulin Polymerization: Microtubules, which are polymers of tubulin, are essential for various cellular functions, including mitosis (cell division). nih.gov Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. nih.gov Several quinoline-based compounds have been identified as inhibitors of tubulin polymerization. nih.gov While direct studies on this compound's effect on tubulin are not detailed in the provided results, the general class of quinoline derivatives is known to possess this activity. researchgate.net

Topoisomerase Inhibition: Topoisomerases are enzymes that regulate the topology of DNA during replication and transcription. researchgate.netevitachem.com Inhibiting these enzymes leads to DNA damage and ultimately cell death. researchgate.netevitachem.com Quinoline derivatives have been designed and synthesized as novel topoisomerase I (Top1) inhibitors. researchgate.net For instance, a series of quinoline-based compounds were developed to overcome the limitations of camptothecin, a known Top1 inhibitor. researchgate.netgoogle.com These novel compounds were shown to trap the Top1-DNA cleavage complex, leading to cancer cell death. researchgate.netgoogle.com Specifically, derivatives of this compound-3-carboxylate have been utilized in the synthesis of these potent Top1 inhibitors. researchgate.net

The following table highlights the inhibitory actions of quinoline derivatives on these cellular promoting factors:

Cellular TargetFunctionConsequence of InhibitionRelevance to this compound
Tubulin Forms microtubules, essential for mitosisDisruption of mitotic spindle, cell cycle arrest, apoptosisQuinoline derivatives are known inhibitors of tubulin polymerization researchgate.net
Topoisomerase I Relaxes DNA supercoiling during replication and transcriptionDNA damage, cell deathThis compound-3-carboxylate is a key intermediate in the synthesis of novel Top1 inhibitors researchgate.netgoogle.com
Topoisomerase II/IV Decatenates and unknots DNAInhibition of DNA replication and transcriptionQuinoline derivatives are known to target DNA gyrase and topoisomerase IV smolecule.com

Applications in Solid Tumors and Lymphomas (e.g., Omipalisib intermediate)

This compound is a crucial intermediate in the synthesis of Omipalisib (GSK2126458), a highly potent and selective inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). patsnap.comgoogle.comnih.govinter-chem.pl These are key components of a signaling pathway that is frequently dysregulated in cancer, promoting cell growth, proliferation, and survival. nih.gov Omipalisib has been investigated in clinical trials for the treatment of solid tumors and lymphomas. patsnap.comgoogle.comnih.govchemexpress.com

The synthesis of Omipalisib and its analogs often begins with this compound. nih.gov For example, in one synthetic route, this compound is converted to a 4-iodo intermediate, followed by the installation of a 4-pyridyl group. nih.gov Various aryl groups are then attached at the 6-position of the quinoline core to produce the final compounds. nih.gov

The development of PI3K inhibitors like Omipalisib highlights the importance of this compound as a building block in creating targeted cancer therapies. nih.govgoogle.com The PI3K pathway is a significant target in oncology, and several inhibitors are in clinical development. nih.gov

Development of Modulators for Neurological Disorders (e.g., mGlu5 NAMs)

Derivatives of this compound have been explored in the development of negative allosteric modulators (NAMs) for the metabotropic glutamate (B1630785) receptor 5 (mGlu5). daneshyari.comnih.gov The mGlu5 receptor is implicated in various neurological and psychiatric disorders, and its modulation is a promising therapeutic strategy. nih.govnih.govgoogle.com

In a search for novel mGlu5 antagonists, 6-bromo-4-anilinoquinazolines were identified as potent hits. nih.gov However, when the quinazoline core was replaced with a quinoline core, the activity was dramatically affected. nih.gov For instance, a 6-chloroquinoline (B1265530) analog was found to be essentially inactive compared to its potent 6-chloroquinazoline (B2678951) counterpart. nih.gov This underscores the critical role of the core scaffold in determining the biological activity of these modulators.

Despite the reduced activity of the direct quinoline analogs in this specific study, the broader class of quinoline-8-carboxamides has been successfully developed as a scaffold for mGlu5 NAMs. daneshyari.com This indicates that with appropriate structural modifications, the quinoline framework can be a viable starting point for designing modulators of neurological targets.

Other Therapeutic Applications (e.g., Anti-inflammatory, Anti-tubercular, Anti-HIV, Anticonvulsant, Anti-diabetic)

The versatile this compound scaffold has been utilized to develop compounds with a wide range of other potential therapeutic applications.

Anti-inflammatory: A series of 4-aminoquinoline (B48711) derivatives synthesized from this compound were evaluated as inhibitors of receptor-interacting protein kinase 2 (RIPK2), a key mediator of inflammatory signaling. researchgate.netsemanticscholar.orgnih.gov Several of these compounds demonstrated potent inhibition of RIPK2 and exhibited cellular anti-inflammatory effects by reducing the secretion of pro-inflammatory cytokines like TNF-α. semanticscholar.org Bromelain and Acetylcysteine (BromAc®), which has shown anti-inflammatory activity, is also being investigated. nih.gov

Anti-tubercular: The quinoline nucleus is a well-established pharmacophore in the development of anti-tubercular agents. rsc.org Derivatives of this compound have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. mdpi.comfrontiersin.orgresearchgate.net For example, 2-(N-aryl-1,2,3-triazol-4-yl) quinoline derivatives, where the quinoline ring was substituted with bromine at the 6-position, showed potent anti-tubercular effects. frontiersin.org

Anti-HIV, Anticonvulsant, and Anti-diabetic: The broader class of quinoline derivatives has shown promise in a multitude of therapeutic areas, including as anti-HIV, anticonvulsant, and anti-diabetic agents. rsc.org This suggests the potential for developing this compound-based compounds for these indications, although specific examples are not detailed in the provided search results.

The following table provides a summary of these other therapeutic applications:

Therapeutic AreaTarget/MechanismExample/Relevance
Anti-inflammatory RIPK2 inhibition, Reduction of pro-inflammatory cytokines4-aminoquinoline derivatives from this compound show potent RIPK2 inhibition and cellular anti-inflammatory effects researchgate.netsemanticscholar.orgnih.gov
Anti-tubercular Inhibition of Mycobacterium tuberculosis growth6-bromoquinoline derivatives with triazole substituents exhibit significant anti-tubercular activity frontiersin.orgresearchgate.net
Anti-HIV Various viral and host targetsQuinoline derivatives are a known class of anti-HIV agents rsc.org
Anticonvulsant Modulation of ion channels and neurotransmitter receptorsThe quinoline scaffold is recognized for its anticonvulsant properties rsc.org
Anti-diabetic Various metabolic targetsQuinoline derivatives have been investigated for anti-diabetic activity rsc.org

Structure-Activity Relationship (SAR) Studies in Drug Discovery

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by making systematic modifications to its chemical structure. For this compound and its derivatives, SAR studies have provided valuable insights into how different substituents at various positions on the quinoline ring influence their therapeutic properties.

Impact of Substituents at C-4 and C-6 on Biological Activity

The substituents at the C-4 and C-6 positions of the quinoline ring play a crucial role in determining the biological activity of the resulting compounds.

C-4 Position: The chlorine atom at the C-4 position of this compound is a reactive site that allows for nucleophilic substitution, enabling the introduction of various functional groups. nih.govresearchgate.net This is a common strategy for synthesizing libraries of compounds for screening. For example, reacting this compound with different amines at the C-4 position has led to the discovery of potent anti-inflammatory and anticancer agents. researchgate.netsemanticscholar.org The nature of the substituent introduced at C-4 significantly impacts the compound's activity. For instance, in a series of 4-aminoquinoline analogs, the type of amine side chain at C-4 was critical for their antimalarial potency. nih.govucsf.edu

C-6 Position: The bromine atom at the C-6 position also significantly influences the biological activity. In some cases, it is essential for potency, while in others, replacing it with different groups can enhance or diminish the desired effect. For example, in a series of anti-tubercular quinoline derivatives, compounds with a chloro or bromo group at the C-6 position displayed significant activity. frontiersin.org In a study of antimalarial 6-substituted-2-arylvinylquinolines, the general trend for potency at the C-6 position was found to be H < OMe < F < Cl, indicating that a halogen at this position is beneficial. nih.gov Similarly, in the development of mGlu5 NAMs based on a quinazoline scaffold, halogens at the C-6 position were found to be optimal for activity. nih.gov

The following table summarizes the impact of substituents at the C-4 and C-6 positions:

PositionSubstituentImpact on Biological ActivityExample
C-4 Chlorine (as a leaving group)Allows for the introduction of various side chains via nucleophilic substitution, which is critical for tuning activity. nih.govresearchgate.netReaction with amines to create potent anti-inflammatory and anticancer agents. researchgate.netsemanticscholar.org
C-6 Bromine/HalogensOften enhances biological activity, particularly in anti-tubercular and antimalarial compounds. frontiersin.orgnih.govIn antimalarial compounds, the potency order at C-6 was H < OMe < F < Cl. nih.gov
C-6 Other substituents (e.g., methoxy (B1213986), cyano)Can lead to reduced potency in some cases.In a series of mGlu5 NAMs, methoxy and cyano groups at C-6 were less potent than halogens. nih.gov

Importance of the Quinoline Scaffold in Hinge Binding

The hinge region of a protein kinase is a flexible segment that connects the N-terminal and C-terminal lobes of the catalytic domain. It plays a pivotal role in the binding of ATP and competitive inhibitors. The quinoline scaffold has emerged as a privileged structure for targeting this region due to its specific stereoelectronic properties.

The nitrogen atom at position 1 of the quinoline ring is a key hydrogen bond acceptor, capable of forming a crucial hydrogen bond with the backbone amide proton of a conserved amino acid residue in the hinge region. nih.govnih.gov This interaction mimics the binding of the adenine (B156593) moiety of ATP, effectively anchoring the inhibitor in the active site. For instance, in the case of c-Met kinase, the quinoline nitrogen of inhibitors has been shown to form a hydrogen bond with the backbone NH of Met1160 in the hinge region. nih.gov Similarly, in epidermal growth factor receptor (EGFR) kinase, this interaction occurs with the corresponding methionine residue. This hydrogen bond is a recurring and often essential interaction for the potent inhibition of many kinases by quinoline-based compounds. nih.gov

Beyond this primary hydrogen bond, the planar aromatic surface of the quinoline ring can engage in favorable π-π stacking interactions with aromatic amino acid residues within the ATP binding pocket, such as tyrosine or phenylalanine. nih.gov These interactions further stabilize the inhibitor-kinase complex. For example, studies on c-Met inhibitors have highlighted π-π stacking between the quinoline ring and Tyr1159. nih.gov

The substituents on the quinoline ring, including those derived from the 6-bromo and 4-chloro positions, play a significant role in modulating the binding affinity and selectivity of the inhibitor. The 4-position, being highly reactive, is often functionalized with anilino or other aromatic groups that can extend into other regions of the ATP-binding site, forming additional interactions. The 6-bromo position can be utilized for further modifications through reactions like the Suzuki coupling, allowing for the introduction of various substituents that can fine-tune the inhibitor's properties. nih.gov For instance, the introduction of a phenyl group at the 6-position of a quinoline scaffold targeting Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) was found to be well-tolerated. nih.gov

The versatility of the quinoline scaffold is further demonstrated by its presence in a variety of kinase inhibitors targeting different members of the kinome. For example, derivatives of 4-anilino-quin(az)olines have been investigated as inhibitors of Cyclin G-Associated Kinase (GAK), STE20-like serine/threonine-protein kinase (SLK), and Serine/threonine-protein kinase 10 (STK10). biorxiv.org Furthermore, 3,5-disubstituted quinolines have been developed as novel inhibitors of c-Jun N-terminal kinase (JNK). rcsb.org

The following table summarizes the interactions of some quinoline-based kinase inhibitors with their respective target kinases, highlighting the role of the quinoline scaffold in hinge binding.

Target KinaseQuinoline-Based Inhibitor ExampleKey Hinge Region InteractionPDB ID
c-MetForetinibHydrogen bond between quinoline N1 and Met11603LQ8
c-MetZgwatinibHydrogen bond between quinoline N1 and Met1160-
EGFRLapatinibHydrogen bond between quinazoline N1 and Met7931XKK
JNK33,5-Disubstituted quinolineUnexpected binding mode with the protein2R9S
CAMKK2Disubstituted quinoline analog 45Hydrogen bonding with the hinge region-

The data clearly indicates that the quinoline scaffold is a highly effective hinge-binding motif. Its ability to form key hydrogen bonds and engage in stabilizing hydrophobic and aromatic interactions makes it a valuable component in the design of potent and selective kinase inhibitors. The strategic use of this compound as a starting material allows for the synthesis of a wide range of derivatives, each with the potential for tailored interactions within the ATP-binding site of target kinases.

Applications of 6 Bromo 4 Chloroquinoline in Materials Science

Development of Novel Materials with Specific Electronic and Optical Properties

6-Bromo-4-chloroquinoline is a key intermediate in the synthesis of novel materials designed for specific electronic and optical applications. The presence of two different halogen atoms (bromine at the C6 position and chlorine at the C4 position) allows for regioselective functionalization, primarily through palladium-catalyzed cross-coupling reactions. nih.govatlantis-press.comnih.gov This synthetic versatility enables the creation of extended π-conjugated systems, such as polyarylquinolines and styrylquinolines, which are known for their desirable photophysical properties. nih.govresearchgate.net

Researchers have utilized derivatives of this compound, such as 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, as a foundational substrate to build complex donor-π-acceptor molecules. nih.govresearchgate.net By reacting this substrate with various arylboronic acids via the Suzuki-Miyaura cross-coupling, scientists can systematically modify the quinoline (B57606) scaffold to fine-tune its electronic and optical characteristics. nih.gov The resulting triarylquinoline derivatives often exhibit significant intramolecular charge transfer (ICT), making them promising candidates for optoelectronic materials. nih.gov

The photophysical properties, such as absorption and emission wavelengths, of these synthesized materials are highly dependent on the nature of the aryl groups attached to the quinoline core. Detailed studies on these derivatives provide insight into how the molecular structure influences the material's interaction with light. For instance, the absorption and emission spectra of 4,6,8-triarylquinoline-3-carbaldehydes, synthesized from a di-brominated chloroquinoline precursor, have been extensively measured to understand these structure-property relationships. nih.govresearchgate.net

Table 1: Photophysical Properties of 4,6,8-Triarylquinoline-3-carbaldehydes Synthesized from a Halogenated Quinoline Precursor

Compound Ar (Substituent at C4, C6, C8) Absorption λmax (nm) in Chloroform Emission λmax (nm) in Chloroform Stokes Shift (nm)
2a Phenyl 278 440 162
2b 4-Fluorophenyl 275 440 165
2c 4-Methoxyphenyl 282 442 160

This table is generated based on data from Mphahlele, M.J. et al. (2013). The precursor used was 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, demonstrating the utility of such halogenated quinolines in creating photophysically active materials. nih.govresearchgate.net

Use in Organic Electronics and Sensors

The synthetic accessibility of complex quinoline-based structures from this compound makes it a compound of interest for organic electronics. Its derivatives are employed in the synthesis of organic semiconductors and light-emitting materials for devices like Organic Light-Emitting Diodes (OLEDs). evitachem.comambeed.com The quinoline moiety itself can act as an electron-accepting unit in larger polymer structures, which is a crucial feature for creating functional organic semiconductors. nih.gov

The ability to undergo cross-coupling reactions allows for the incorporation of this compound into conjugated polymers. mdpi.com These polymers, potentially poly(quinoline)s or copolymers, can possess enhanced electronic and photonic properties suitable for various device applications. mdpi.com For instance, related brominated quinoline derivatives have been studied for their potential in OLEDs, where properties like enhanced intersystem crossing, influenced by the heavy bromine atom, can be advantageous.

Furthermore, the versatility of the quinoline scaffold has been harnessed in the development of chemical sensors. Polymers designed using a related monomer, 6-Bromoquinaldine, have been applied in chemical sensor systems, indicating the potential of materials derived from this compound in this area as well. actascientific.com

Application in Specialty Dyes and Pigments for Textiles and Coatings

This compound and its derivatives serve as intermediates in the production of specialty dyes and pigments. evitachem.comevitachem.com The quinoline ring is a known chromophore, and by chemically modifying it, new dye molecules with specific colors and properties can be synthesized. The reactive halogen sites on this compound provide convenient handles for attaching other molecular groups to create a diverse palette of dyes.

In addition to traditional dyeing applications, these quinoline-based compounds are used to create functional coatings. Research has shown that incorporating a derivative, 6-bromo-2-chloroquinoline-3-carbaldehyde (B1279829), into polymer matrices can improve the mechanical and thermal properties of the resulting coatings, making them more durable and suitable for demanding industrial uses. Similarly, other related quinoline structures are explored for the development of advanced polymers and coatings, highlighting a broader application space for materials originating from this compound.

Potential as Optical Fiber Materials and Biological Fluorescent Probes

The development of novel fluorophores is a significant area of materials science where this compound plays a role as a precursor. The synthesis of molecules with strong fluorescence is essential for applications ranging from biological imaging to optical data transmission. Halogenated quinolines are valuable starting points for creating these fluorescent materials due to their inherent luminescent properties and synthetic versatility. nih.govambeed.com

Specifically, derivatives such as 6-bromo-2-chloroquinoline-3-carbaldehyde have been utilized to develop fluorescent probes for biological imaging. These probes can fluoresce under specific conditions, which allows researchers to visualize cellular processes in real-time, offering critical insights into cell dynamics and disease mechanisms. The ability to create complex heterocyclic compounds from precursors like 8-bromo-6-chloroquinoline-2-carbaldehyde (B6185304) for use as fluorescent probes and imaging agents further underscores this potential. smolecule.com While direct application in optical fibers is not extensively documented, the fundamental work on creating materials with tailored fluorescence and high quantum yields from quinoline precursors is the first step toward their potential use in advanced optical materials, including specialty fibers.

Q & A

Q. What are the standard synthetic routes for 6-bromo-4-chloroquinoline, and how are reaction conditions optimized?

The compound is typically synthesized via halogenation of quinoline derivatives. A common method involves refluxing 6-bromoquinolin-4-ol with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) as a catalyst at 120°C for 6 hours, followed by neutralization with NaHCO₃ and purification via column chromatography (hexane/acetone) to achieve ~85% yield . Alternative routes include microwave-assisted reactions with sodium methoxide in methanol (120°C, 1 hour), yielding 36% product . Optimization focuses on solvent selection, temperature control, and catalyst stoichiometry to minimize side reactions.

Q. How is purity assessed and optimized during synthesis?

Purity is evaluated using chromatographic techniques (TLC, HPLC) and spectroscopic methods (¹H/¹³C NMR, LC-MS). For example, LC-MS (EIpos) with retention time (Rₜ = 1.24 min) and mass confirmation (m/z = 238 [M]⁺) ensures structural fidelity . Purification involves flash chromatography (EtOAc/hexane gradients) or recrystallization (ethanol/water), with purity ≥98% confirmed via GC or HPLC .

Q. What safety protocols are critical when handling this compound?

Hazardous byproducts (e.g., thionyl chloride) require strict PPE (gloves, goggles) and ventilation. Waste must be segregated and disposed via certified biohazard services . Reactions involving POCl₃ or DMF necessitate anhydrous conditions and neutralization before aqueous work-up .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 36% vs. 85%)?

Yield discrepancies arise from reaction conditions:

  • Catalyst and solvent : DMF/POCl₃ systems favor higher yields (85%) compared to methanolic NaOMe (36%) due to enhanced electrophilic substitution .
  • Temperature and time : Prolonged reflux (6 hours vs. 1 hour) improves conversion but risks decomposition. Mitigation involves kinetic studies (e.g., time-course HPLC) and DOE (Design of Experiments) to identify optimal parameters .

Q. What strategies enable regioselective functionalization of this compound for kinase inhibitor development?

The 4-chloro position is highly reactive toward nucleophilic aromatic substitution. For example, coupling with 3,4,5-trimethoxyaniline in ethanol (reflux, 18 hours) replaces Cl with an anilino group, forming PI3K/mTOR inhibitors . Bromine at C6 allows Suzuki-Miyaura cross-coupling for aryl/heteroaryl diversification . Computational modeling (e.g., docking studies) guides substituent selection to enhance kinase binding .

Q. How can crystallographic data validate the structure of this compound derivatives?

Single-crystal X-ray diffraction with SHELXL refinement (SHELX-2018) confirms bond lengths/angles and packing motifs. For example, SHELXL integrates charge-flipping algorithms for high-resolution data, while ORTEP-3 visualizes thermal ellipsoids and disorder . Cross-validation against NIST spectral libraries (e.g., m/z 238) ensures consistency .

Q. What methodologies address substituent effects on bioactivity in quinoline-based inhibitors?

Structure-activity relationship (SAR) studies combine kinetic profiling (e.g., IC₅₀ assays) with mini-kinome panels to assess selectivity. For instance, replacing 4-Cl with bulkier groups reduces off-target kinase binding by 10-fold . Metadynamics simulations predict conformational changes in target proteins upon substitution .

Methodological Notes

  • Synthetic Optimization : Prioritize DMF/POCl₃ for scalability (>1 g) .
  • Analytical Cross-Validation : Pair LC-MS with ¹H NMR (δ 8.9–9.1 ppm for quinoline H2/H8) .
  • Crystallography : Use SHELXT for automated space-group determination from powder data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-4-chloroquinoline
Reactant of Route 2
6-Bromo-4-chloroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.